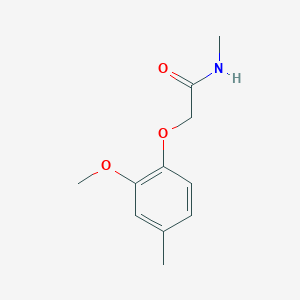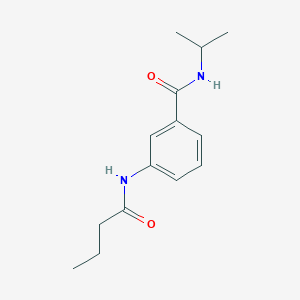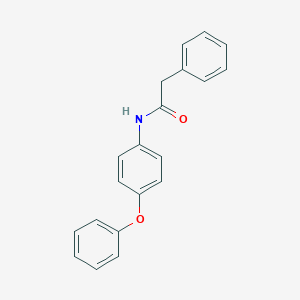
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPP is a cyclic peptide that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
作用機序
The mechanism of action of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is not fully understood, but it is believed to involve the binding of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine to specific receptors on the surface of cells. This binding can lead to a variety of biochemical and physiological effects, depending on the specific receptor and cell type involved. Some of the effects that have been observed include increased cellular uptake of drugs, enhanced cellular signaling pathways, and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have a wide range of biochemical and physiological effects, including:
- Increased cellular uptake of drugs
- Enhanced cellular signaling pathways
- Induction of apoptosis (programmed cell death)
- Anti-tumor properties
- Neuroprotective effects
- Anti-inflammatory effects
- Antimicrobial properties
実験室実験の利点と制限
One of the main advantages of using 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine in lab experiments is its stability and resistance to degradation. This makes it a reliable tool for studying the effects of specific biochemical and physiological pathways. Additionally, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is highly customizable, allowing researchers to tailor its properties to their specific needs. However, one limitation of using 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is its relatively high cost compared to other peptides. Additionally, the synthesis and purification of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are many potential future directions for research involving 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine. Some possible areas of investigation include:
- Further exploration of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's neuroprotective and anti-inflammatory effects for the development of new treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.
- Investigation of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's potential as a carrier molecule for the delivery of gene therapy to treat genetic disorders.
- Development of new cancer therapies based on 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's anti-tumor properties.
- Investigation of the potential of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine as a tool for studying specific biochemical and physiological pathways in cells.
- Development of new antimicrobial agents based on 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's antimicrobial properties.
Conclusion:
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is a unique cyclic peptide with a wide range of potential applications in scientific research. Its stability and resistance to degradation make it a reliable tool for studying specific biochemical and physiological pathways, and its customizable properties allow researchers to tailor it to their specific needs. Further investigation of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine's potential applications in neuroscience, drug delivery, cancer research, and other fields is likely to yield exciting new discoveries and applications.
合成法
The synthesis of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine involves the condensation of a phenylcyclopentanecarbonyl amino acid with a pyrrolidine amino acid. This reaction is typically carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase peptide synthesis. The resulting product is a cyclic peptide with a unique three-dimensional structure that is highly stable and resistant to degradation.
科学的研究の応用
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been investigated for its potential applications in a variety of scientific fields, including neuroscience, drug delivery, and cancer research. In neuroscience, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have the ability to cross the blood-brain barrier and bind to specific receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In drug delivery, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been used as a carrier molecule to transport drugs across cell membranes, increasing their bioavailability and efficacy. In cancer research, 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
特性
製品名 |
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
(1-phenylcyclopentyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO/c18-15(17-12-6-7-13-17)16(10-4-5-11-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
InChIキー |
YBTOBRMLOQSMNU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)



![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)

